Ethyl 1-(3-methoxy-3-oxopropyl)-2-oxocyclopentane-1-carboxylate
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Overview
Description
Ethyl 1-(3-methoxy-3-oxopropyl)-2-oxocyclopentane-1-carboxylate is an organic compound with the molecular formula C13H20O5. This compound is characterized by the presence of a cyclopentane ring substituted with an ethyl ester, a methoxy group, and a ketone group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(3-methoxy-3-oxopropyl)-2-oxocyclopentane-1-carboxylate typically involves the reaction of cyclopentanone with ethyl 3-methoxy-3-oxopropanoate under basic conditions. The reaction proceeds through a Michael addition followed by intramolecular cyclization to form the desired product. The reaction conditions often include the use of a base such as sodium ethoxide or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(3-methoxy-3-oxopropyl)-2-oxocyclopentane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 1-(3-methoxy-3-oxopropyl)-2-oxocyclopentane-1-carboxylate is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies involving enzyme inhibition and metabolic pathways.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Ethyl 1-(3-methoxy-3-oxopropyl)-2-oxocyclopentane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include enzyme inhibition, receptor binding, and modulation of metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-(3-methoxy-3-oxopropyl)-2-oxocyclohexanecarboxylate: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.
Methyl 4,5-diethyl-2-(3-methoxy-3-oxopropyl)furan-3-carboxylate: Contains a furan ring and is used in different applications.
Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate: Another furan derivative with distinct chemical properties.
Uniqueness
Ethyl 1-(3-methoxy-3-oxopropyl)-2-oxocyclopentane-1-carboxylate is unique due to its specific substitution pattern on the cyclopentane ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable in various research and industrial applications.
Properties
CAS No. |
177664-80-1 |
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Molecular Formula |
C12H18O5 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
ethyl 1-(3-methoxy-3-oxopropyl)-2-oxocyclopentane-1-carboxylate |
InChI |
InChI=1S/C12H18O5/c1-3-17-11(15)12(7-4-5-9(12)13)8-6-10(14)16-2/h3-8H2,1-2H3 |
InChI Key |
LLXRTJRYHVARSI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCCC1=O)CCC(=O)OC |
Origin of Product |
United States |
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